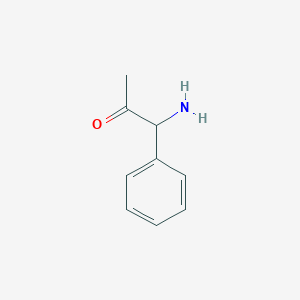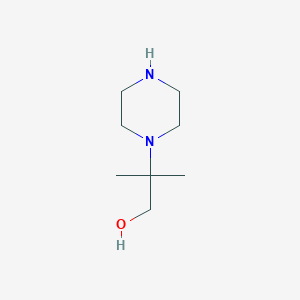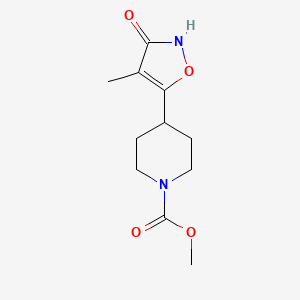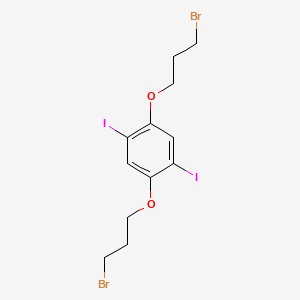
1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene
Overview
Description
“1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene” is a chemical compound with the molecular formula C12H16Br2O2 and a molecular weight of 352.06 . It is also known by its CAS number: 69982-57-6 .
Synthesis Analysis
The synthesis of “1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene” involves the reaction of hydroquinone with 1,3-dibromopropane in the presence of potassium carbonate (K2CO3) in N,N’-dimethylformamide (DMF) at 100°C .Molecular Structure Analysis
The molecular structure of “1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene” consists of a benzene ring with bromopropoxy groups attached at the 1 and 4 positions .Scientific Research Applications
Synthesis and Polymer Chemistry
1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene and similar compounds have been extensively studied in the field of synthesis and polymer chemistry. For instance, derivatized bis(pyrrol-2-yl) arylenes have been synthesized for the creation of conducting polymers, showcasing the potential of such compounds in electronic applications (Sotzing et al., 1996). Moreover, polymers with high solubility in common organic solvents at room temperature have been developed using similar brominated benzene derivatives, indicating their versatility in polymer science (Cianga et al., 2002).
Material Science and Conducting Polymers
Research in material science has also utilized similar compounds. For example, efficient synthesis methods for dibromobenzenes, which are precursors for various organic transformations, highlight the role of such brominated compounds in advanced material synthesis (Diemer et al., 2011). In addition, studies on the synthesis of electron-rich thiamacrocycles for fullerene complexation have used bromomethylbenzene derivatives, showcasing the relevance in creating complex molecular structures (Holý et al., 2010).
Organic Light Emitting Diode (OLED) Development
In the field of OLED development, certain brominated benzene derivatives have been used to create poly(phenylene vinylene) grafted organophosphazene copolymers, which are soluble in organic solvents and fluoresce in the blue color range. This demonstrates their potential in the development of OLED technologies (Leung et al., 2002).
Advanced Synthesis Techniques
Advanced synthesis techniques involving such compounds have been explored. For instance, the synthesis and characterization of conjugated polymers incorporating oxadiazole units for potential electro-optical properties have been investigated, indicating the applicability of brominated benzene derivatives in the synthesis of advanced functional materials (Cheng Yi-xiang, 2004).
properties
IUPAC Name |
1,4-bis(3-bromopropoxy)-2,5-diiodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2I2O2/c13-3-1-5-17-11-7-10(16)12(8-9(11)15)18-6-2-4-14/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWXSOYZZOPHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)OCCCBr)I)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735542 | |
| Record name | 1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene | |
CAS RN |
321673-13-6 | |
| Record name | 1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



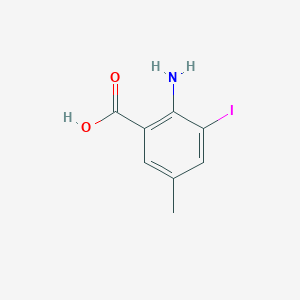
![Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate](/img/structure/B3259571.png)
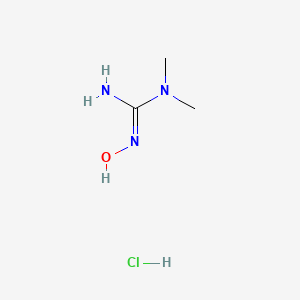
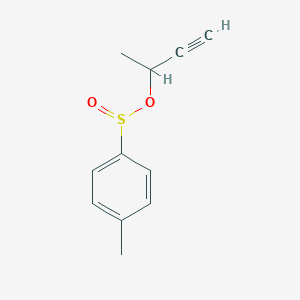
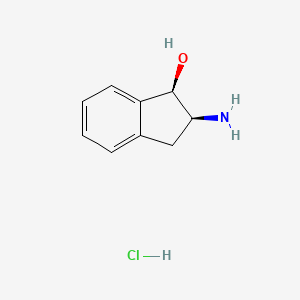
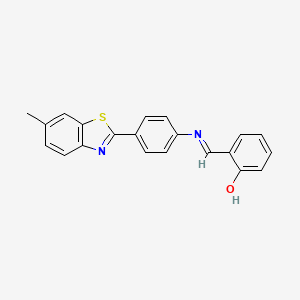
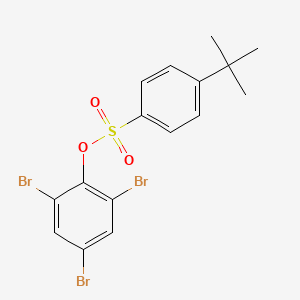
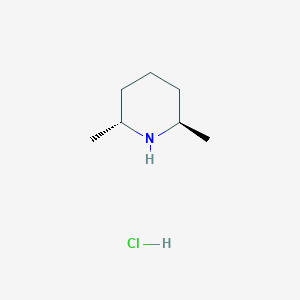
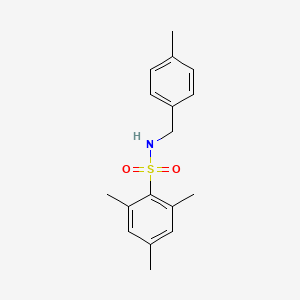
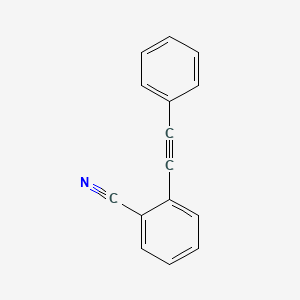
![Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL](/img/structure/B3259649.png)
